3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide
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Overview
Description
3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is a synthetic organic compound that features an indole ring fused with a pyridine moiety through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide typically involves the condensation of an indole derivative with a pyridine aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imine linkage between the indole and pyridine rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is not fully understood, but it is believed to interact with specific molecular targets through its indole and pyridine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have shown potential as non-competitive α-glucosidase inhibitors.
2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized through a three-component reaction, these derivatives have applications in organic synthesis.
Uniqueness
3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide is unique due to its specific structural features, which combine the indole and pyridine rings through a propanamide linkage. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(21-19-12-13-7-9-18-10-8-13)6-5-15-11-14-3-1-2-4-16(14)20-15/h1-4,7-12,20H,5-6H2,(H,21,22)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKRFUYKPYIGPQ-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)NN=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)N/N=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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